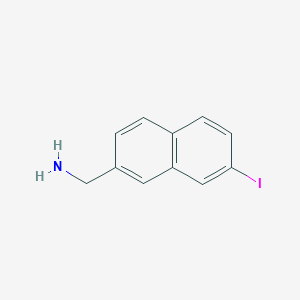
2-(Aminomethyl)-7-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-7-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an aminomethyl group (-CH2NH2) and an iodine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-iodonaphthalene typically involves multi-step organic reactions. One common method is the iodination of naphthalene derivatives, followed by the introduction of the aminomethyl group. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The aminomethyl group can be introduced through a reductive amination process, where a suitable aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-7-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted naphthalene derivatives, imines, and primary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Aminomethyl)-7-iodonaphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-7-iodonaphthalene involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the iodine atom, resulting in different reactivity and applications.
7-Iodonaphthalene:
2-(Aminomethyl)-6-iodonaphthalene: Positional isomer with different spatial arrangement, leading to variations in reactivity and biological activity.
Uniqueness
2-(Aminomethyl)-7-iodonaphthalene is unique due to the presence of both the aminomethyl group and the iodine atom on the naphthalene ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science .
Properties
Molecular Formula |
C11H10IN |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
(7-iodonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 |
InChI Key |
PSFDYVCUIHQBPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)I)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



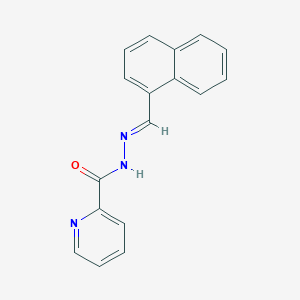

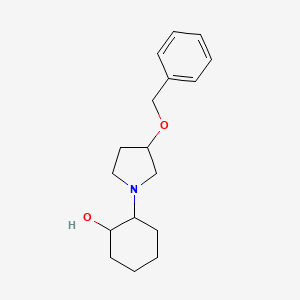
![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)
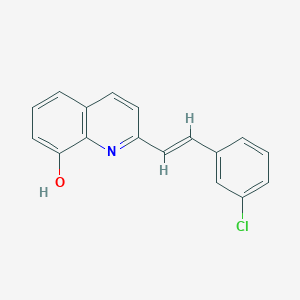
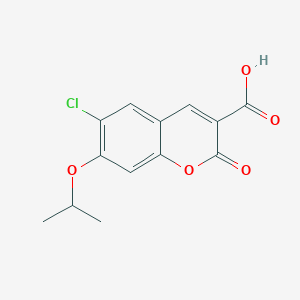


![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)
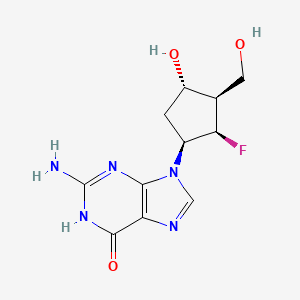

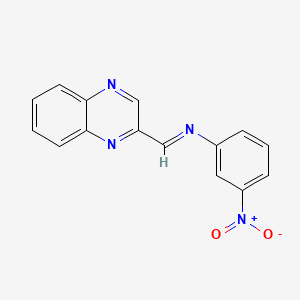
![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
